molecular formula C11H12O B1595739 6-Methoxy-1,2-dihydronaphthalene CAS No. 60573-58-2

6-Methoxy-1,2-dihydronaphthalene

Cat. No. B1595739
CAS RN: 60573-58-2
M. Wt: 160.21 g/mol
InChI Key: SUSHJFGCRWJSAQ-UHFFFAOYSA-N
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Description

6-Methoxy-1,2-dihydronaphthalene (6-MDHN) is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless liquid with a molecular formula of C11H12O. 6-MDHN has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

Target of Action

6-Methoxy-1,2-dihydronaphthalene is a derivative of dihydronaphthalene, a class of compounds known to interact with various biological targets. Dihydronaphthalene derivatives are used as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors

Mode of Action

For instance, some dihydronaphthalene derivatives bind to the estrogen receptor, altering its activity .

Biochemical Pathways

Dihydronaphthalene derivatives have been found to inhibit hepatitis c ns5b polymerase , suggesting that they may interfere with the replication of the Hepatitis C virus.

Result of Action

For instance, some dihydronaphthalene derivatives have been found to inhibit the activity of the Hepatitis C NS5B polymerase , potentially preventing the replication of the virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Methoxy-1,2-dihydronaphthalene in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized using simple methods. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and oxidative stress.

Future Directions

There are several future directions for the scientific research of 6-Methoxy-1,2-dihydronaphthalene. One of the areas of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and cardiovascular diseases. Another area of interest is the investigation of the potential use of this compound as a plant growth regulator and insecticide. Further studies are also needed to elucidate the mechanism of action of this compound and to determine its safety profile in humans and animals.
Conclusion
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in medicine, agriculture, and industry. The synthesis of this compound can be achieved through several methods, with the reduction of 6-methoxy-1,2-naphthoquinone being the most commonly used method. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and it exerts its effects through the modulation of various signaling pathways. While this compound has several advantages for lab experiments, its potential toxicity should be considered. There are several future directions for the scientific research of this compound, including the development of this compound-based drugs and the investigation of its potential use as a plant growth regulator and insecticide.

Scientific Research Applications

6-Methoxy-1,2-dihydronaphthalene has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in the treatment of rheumatoid arthritis, cancer, and cardiovascular diseases. In agriculture, this compound has been used as a plant growth regulator and insecticide. In industry, this compound has been used as a fragrance and flavoring agent.

Biochemical Analysis

Biochemical Properties

6-Methoxy-1,2-dihydronaphthalene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further participate in biochemical pathways. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the estrogen receptor. By acting as a ligand for the estrogen receptor, this compound can modulate gene expression and impact cellular metabolism. This compound has also been found to affect cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding to the active site of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, its interaction with cytochrome P450 can result in the inhibition of the enzyme’s catalytic function. Additionally, this compound can influence gene expression by acting as a transcriptional regulator, binding to specific DNA sequences and modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of temporal factors in its biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate specific biochemical pathways without causing adverse effects. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. These findings underscore the importance of dosage considerations in the application of this compound in research and therapeutic contexts .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, facilitated by transport proteins such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and the nucleus. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles. For instance, the presence of nuclear localization signals can facilitate its transport into the nucleus, where it can interact with DNA and transcription factors .

properties

IUPAC Name

6-methoxy-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h3,5-8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSHJFGCRWJSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC=C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344156
Record name 6-Methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60573-58-2
Record name 6-Methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-1,2-dihydronaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Methoxy-1,2-dihydronaphthalene was synthesized analogously to Example 5b from 7-methoxy-1,2,3,4-tetrahydro-1-naphthalenol to give 4.4 g of product brown yellow oil (96% yield from 7-methoxy-1,2,3,4-tetrahydro-1-naphthalenone).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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